![molecular formula C19H20N2O3S B2418785 N-(4-méthylbenzyl)-4-oxo-1,2,5,6-tétrahydro-4H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide CAS No. 898419-39-1](/img/structure/B2418785.png)
N-(4-méthylbenzyl)-4-oxo-1,2,5,6-tétrahydro-4H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at the 8-position and a 4-methylbenzyl group . The exact 3D conformation and intermolecular interactions would require further computational or experimental studies.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.44 . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results and would likely require experimental determination.Applications De Recherche Scientifique
Chimie Médicinale
Ce composé est un élément crucial de nombreuses molécules candidates à la mise au point de médicaments . Il a une large gamme d'applications en chimie médicinale .
Activité Anticancéreuse
Les dérivés de la quinoléine, dont ce composé fait partie, ont été trouvés pour présenter une activité anticancéreuse .
Activité Antioxydante
Les dérivés de la quinoléine présentent également des propriétés antioxydantes .
Activité Anti-inflammatoire
Ces composés ont été utilisés pour leurs effets anti-inflammatoires .
Activité Antimalarique
Les dérivés de la quinoléine ont été utilisés dans le traitement du paludisme .
Activité Anti-SARS-CoV-2
À la suite de la pandémie de COVID-19, les dérivés de la quinoléine ont été étudiés pour leur activité anti-SARS-CoV-2 potentielle .
Activité Antituberculeuse
Ces composés ont également été trouvés pour avoir des propriétés antituberculeuses .
Chimie Industrielle
Outre les applications médicinales, ce composé a également diverses applications en chimie organique synthétique ainsi que dans le domaine de la chimie industrielle .
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It is not intended for human or veterinary use.
Orientations Futures
While specific future directions for this compound are not provided in the search results, compounds with similar structures, such as quinoline-8-sulfonamides, have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This suggests that this compound could also have potential applications in cancer treatment.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is the M2 isoform of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, which is essential for bacterial growth . This leads to a decrease in bacterial multiplication, making the compound bacteriostatic rather than bactericidal .
Pharmacokinetics
Sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed orally .
Result of Action
The compound’s action results in a reduction in bacterial multiplication due to the inhibition of folic acid synthesis . This leads to a decrease in the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLICLKYURMHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

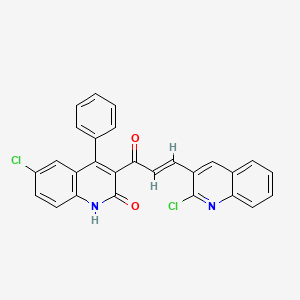
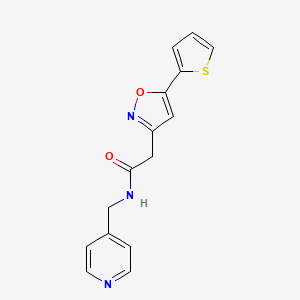
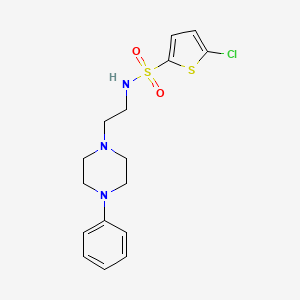

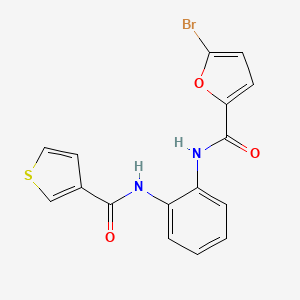
![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)
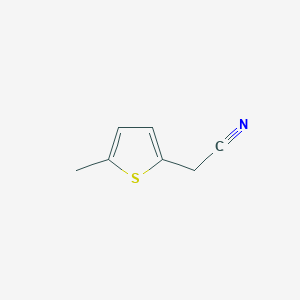
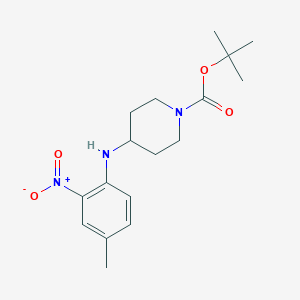
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)
